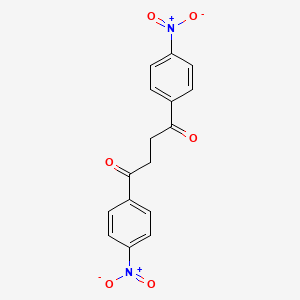

1,4-Bis(4-nitrophenyl)butane-1,4-dione

描述

Overview of 1,4-Diketone Chemistry and Research Trajectories

In the field of organic chemistry, dicarbonyls are molecules that contain two carbonyl (C=O) groups. tandfonline.com Among these, 1,4-diketones are a class of compounds where the two carbonyl groups are separated by two carbon atoms. organic-chemistry.org This specific arrangement makes them highly valuable as synthetic intermediates and building blocks for a variety of more complex molecules. researchgate.net

One of the most significant applications of 1,4-diketones is in the synthesis of five-membered heterocyclic compounds through the Paal-Knorr synthesis. wikipedia.org This reaction allows for the preparation of substituted furans, pyrroles, and thiophenes from a 1,4-dicarbonyl precursor. wikipedia.orgresearchgate.net The furan (B31954) synthesis requires an acid catalyst, the pyrrole (B145914) synthesis involves a primary amine, and the thiophene (B33073) synthesis uses a sulfurizing agent like phosphorus pentasulfide. wikipedia.org The versatility and historical significance of the Paal-Knorr synthesis make it a cornerstone of heterocyclic chemistry, although traditional methods sometimes required harsh conditions, prompting the development of greener, more efficient protocols. tandfonline.comtandfonline.com

Modern synthetic methods have expanded the accessibility and synthesis of 1,4-diketones. wikipedia.org The Stetter reaction, for example, is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile like cyanide or a thiazolium salt, to produce 1,4-dicarbonyl compounds. organic-chemistry.orgchemistry-reaction.com Other advanced strategies include palladium-catalyzed cross-coupling reactions, iridium photoredox-catalyzed additions, and cobalt-catalyzed reactions, which offer diverse pathways to these important structures. organic-chemistry.org

Academic Significance and Research Niche of 1,4-Bis(4-nitrophenyl)butane-1,4-dione

This compound is a symmetrical diaryl 1,4-diketone that holds a specific niche in chemical research. Its primary role is as a chemical intermediate or precursor for the synthesis of other organic compounds. lookchem.com For instance, it is documented as a precursor for 1,4-bis-(4-hydroxy-phenyl)-butane-1,4-dione. guidechem.com

The defining feature of this molecule is the presence of two para-nitrophenyl (B135317) groups. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the molecule. This electronic effect makes the compound a subject of interest in mechanistic studies. Research into the mechanism of the Paal-Knorr pyrrole synthesis demonstrated that the presence of a p-nitrophenyl group on the dicarbonyl substrate has a positive effect on the reaction rate. organic-chemistry.org This suggests that this compound can serve as a valuable substrate for probing and optimizing reactions where electron-deficient systems are beneficial.

Furthermore, the nitro functional groups present a key site for chemical transformation. The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. This opens the potential for this compound to be converted into 1,4-bis(4-aminophenyl)butane-1,4-dione. The resulting diamine could then serve as a monomer for the synthesis of novel polymers or as a building block for more complex heterocyclic systems. The study of stereoselective enzymatic reductions of related 1,4-diaryl-1,4-diones to their corresponding diols further highlights the research context for this class of compounds. mdpi.com

Properties of this compound

| Property | Value |

| CAS Number | 108791-66-8 guidechem.com |

| Molecular Formula | C₁₆H₁₂N₂O₆ guidechem.com |

| Molecular Weight | 328.28 g/mol guidechem.com |

| Synonyms | 1,4-bis(4-nitrophenyl)-1,4-butanedione lookchem.com |

| Solubility | Insoluble (5.9E-3 g/L at 25 °C) guidechem.com |

| Appearance | Solid organic-chemistry.org |

| Melting Point | Not consistently reported in literature. lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(4-nitrophenyl)butane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOYTFFEUUYRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548755 | |

| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108791-66-8 | |

| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 1,4 Bis 4 Nitrophenyl Butane 1,4 Dione

X-ray Crystallographic Analysis

Molecular Conformation and Dihedral Angle Analysis

In many substituted 1,4-diarylbutane-1,4-diones, the molecule is centrosymmetric, meaning it has a center of inversion within its structure. For instance, the crystal structure of 1,4-Bis(4-chlorophenyl)butane-1,4-dione reveals that the molecule is centrosymmetric, which results in the two phenyl rings being coplanar, exhibiting a dihedral angle of 0°. nih.govresearchgate.net A similar observation is made for 1,4-Bis(2-nitrophenoxy)butane, where the centrosymmetric nature of the molecule also leads to a 0° dihedral angle between the benzene (B151609) rings. nih.gov

However, this coplanarity is not universal. The conformation can be significantly influenced by the nature of the substituents and the packing forces within the crystal. In the case of 1,4-diphenylbutane-1,4-dione, where the para-substituent is hydrogen, the two benzene rings form a substantial dihedral angle of 72.28°. nih.govresearchgate.net This highlights the conformational flexibility of the butane-1,4-dione backbone and the pivotal role of substituents in determining the final solid-state structure. The central butane (B89635) chain in these types of molecules often adopts a trans-gauche-trans or an all-trans conformation. nih.gov

Dihedral Angles in 1,4-Dione Analogs

| Compound Name | Substituent on Phenyl Ring | Dihedral Angle Between Phenyl Rings (°) | Reference |

|---|---|---|---|

| 1,4-Bis(4-chlorophenyl)butane-1,4-dione | Chlorine | 0 | nih.govresearchgate.net |

| 1,4-Bis(2-nitrophenoxy)butane | Nitro (on phenoxy) | 0 | nih.gov |

| 1,4-Diphenylbutane-1,4-dione | Hydrogen | 72.28 | nih.govresearchgate.net |

Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of 1,4-Bis(4-nitrophenyl)butane-1,4-dione is stabilized by a variety of non-covalent interactions, which collectively dictate the supramolecular architecture. unito.it The presence of nitro groups, phenyl rings, and carbonyl functionalities creates opportunities for a complex network of hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C—H···O hydrogen bonds are significant. In the analogous 1,4-Bis(4-chlorophenyl)butane-1,4-dione, intermolecular C—H···O hydrogen bonds are explicitly noted as stabilizing the crystal packing. nih.govresearchgate.net For this compound, the oxygen atoms of both the carbonyl groups and the highly polar nitro groups are effective hydrogen bond acceptors. The aromatic and aliphatic C-H groups can act as donors, leading to a three-dimensional network that holds the molecules together. nih.gov

π-π Stacking: The electron-deficient nature of the nitrophenyl rings facilitates π-π stacking interactions. These interactions are crucial in organizing the molecules in the solid state, often in a parallel-displaced or face-to-face arrangement. nih.gov Such stacking provides a highly efficient bridge for intermolecular electron transfer and is reinforced by other interactions. rsc.org In related structures containing nitro-aromatic groups, nitro-π interactions have also been observed, further contributing to the stability of the crystal lattice. researchgate.net The combination of hydrogen bonding and π-π stacking often results in the formation of distinct hydrophilic and hydrophobic domains within the crystal structure. nih.gov

Intermolecular Interactions in Related Crystal Structures

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 1,4-Bis(4-chlorophenyl)butane-1,4-dione | C—H···O Hydrogen Bonds | Intermolecular hydrogen bonds stabilize the crystal packing. | nih.govresearchgate.net |

| 1,4-Bis(4-chlorophenyl)butane-1,4-dione | C—H···π Interactions | Interactions between hydrogen atoms and the π-system of the phenyl rings contribute to stability. | nih.gov |

| 1,4-Bis(2-nitrophenoxy)butane | Weak H-Bonds | Involves oxygen atoms of the nitro groups and C-H groups of benzene rings, creating a 3D network. | nih.gov |

| General Nitro-Aromatics | π-π Stacking | Provides an efficient bridge for electron transfer and is reinforced by hydrogen bonds. | rsc.org |

Tautomerism Studies in Related Diketones

Tautomerism is a phenomenon where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton. byjus.com For carbonyl compounds, this typically involves keto-enol tautomerism, where the keto form (containing a C=O bond) exists in equilibrium with the enol form (containing a C=C double bond and an -OH group). libretexts.orglibretexts.orglibretexts.org

For simple ketones, the equilibrium heavily favors the more stable keto form. libretexts.orglibretexts.org However, in β-diketones (1,3-diketones), the enol form can be significantly stabilized. mdpi.comencyclopedia.pub This stabilization arises from two primary factors:

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, which delocalizes electron density and adds stability. libretexts.org

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. youtube.com

A prominent example is 2,4-pentanedione, which exists in its enol form up to 85% of the time under normal conditions. libretexts.org The stability of the enol is even more pronounced when conjugation can extend into an attached aromatic ring. In 1-phenylbutane-1,3-dione, the enol tautomer is predominant due to extended conjugation with the phenyl ring. echemi.com Crucially, a crystal structure analysis of 1-(4-nitrophenyl)butane-1,3-dione confirms that it exists as the enol tautomer in the solid state, stabilized by a strong intramolecular hydrogen bond. rsc.org

While this compound is a γ-diketone (1,4-diketone), and thus cannot form the same six-membered intramolecularly hydrogen-bonded ring as 1,3-diketones, the study of these related compounds is highly relevant. The electronic properties of the 4-nitrophenyl ketone moiety strongly favor enolization, and while an intramolecular H-bond between the two keto groups is not feasible, enol forms can still be stabilized through intermolecular hydrogen bonding and conjugation effects.

Tautomeric Forms in Related Diketones

| Compound | Predominant Form | Stabilizing Factors | Reference |

|---|---|---|---|

| 2,4-Pentanedione (a 1,3-diketone) | Enol (~85%) | Intramolecular H-bonding, Conjugation | libretexts.orglibretexts.org |

| 1-Phenylbutane-1,3-dione | Enol | Extended conjugation with phenyl ring, Intramolecular H-bonding | echemi.com |

| 1-(4-Nitrophenyl)butane-1,3-dione | Enol (in solid state) | Strong intramolecular H-bonding, Conjugation with nitrophenyl ring | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis 4 Nitrophenyl Butane 1,4 Dione

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of 1,4-bis(4-nitrophenyl)butane-1,4-dione are of significant interest, particularly concerning the reduction of the nitro groups and the potential for cleavage of the dione (B5365651) structure.

The reductive cleavage of 1,4-dicarbonyl compounds can proceed through different mechanistic pathways, primarily distinguished as stepwise or concerted electron transfer processes. sigmaaldrich.com In a stepwise mechanism, the initial electron transfer leads to the formation of a radical anion intermediate. This intermediate can then undergo bond cleavage in a subsequent step. Conversely, a concerted mechanism involves a simultaneous electron transfer and bond fragmentation. The specific pathway taken is influenced by factors such as the solvent, the electrode material, and the intrinsic properties of the molecule, including the stability of the potential intermediates.

For this compound, the presence of two reducible nitro groups adds complexity to the electrochemical behavior. The reduction of the nitro groups is expected to occur at less negative potentials than the cleavage of the carbon-carbon bond of the butane-1,4-dione backbone.

The nitro groups exert a profound influence on the electrochemical properties of this compound. As potent electron-withdrawing groups, they increase the electron affinity of the molecule, thereby facilitating its reduction. The position of the nitro group on the aromatic ring affects the rotation of the group and can influence the electronic communication within the molecule. dtu.dk

Nucleophilic and Electrophilic Reactivity at Ketone Centers

The ketone functional groups in this compound are key centers for chemical reactions. The presence of the electron-withdrawing p-nitrophenyl groups enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to ketones bearing electron-donating or neutral substituents. This enhanced electrophilicity is a crucial factor in the reactions discussed below. Conversely, the acidity of the α-hydrogens is increased, facilitating the formation of enolates, which can then act as nucleophiles.

Studies on related p-nitrophenyl carbonate derivatives have shown that the p-nitrophenyl group makes the carbonyl carbon highly electrophilic, readily reacting with nucleophiles like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). rsc.org This suggests that the ketone centers in this compound will be similarly reactive towards a range of nucleophiles.

Cyclization Reactions and Heterocycle Formation

1,4-Dicarbonyl compounds are exceptionally useful precursors for the synthesis of five-membered heterocyclic rings. The specific heterocycle formed depends on the nature of the reagent reacted with the dione.

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-diketones. The reaction involves the condensation of the 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically in the presence of an acid catalyst. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole (B145914) ring.

For this compound, reaction with a primary amine (R-NH₂) would be expected to yield N-substituted-2,5-bis(4-nitrophenyl)pyrroles. The electron-withdrawing nitro groups can influence the reaction rate. Research on the Paal-Knorr reaction has indicated that electron-withdrawing groups on the aryl substituents of the diketone can impact the reaction kinetics.

| Reactant | Expected Pyrrole Product |

|---|---|

| Ammonia (NH₃) | 2,5-Bis(4-nitrophenyl)pyrrole |

| Aniline (C₆H₅NH₂) | 1-Phenyl-2,5-bis(4-nitrophenyl)pyrrole |

| Methylamine (CH₃NH₂) | 1-Methyl-2,5-bis(4-nitrophenyl)pyrrole |

1,4-Diketones can also serve as precursors for other heterocyclic systems. The reaction of 1,4-diketones with hydrazine (B178648) (N₂H₄) or its derivatives can lead to the formation of seven-membered rings or, under certain conditions, can undergo rearrangement to form other heterocycles. More commonly, for the synthesis of pyrazolines and pyrazoles, 1,3-dicarbonyl compounds are used. However, the versatility of dicarbonyl compounds in heterocyclic synthesis is vast.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various synthetic routes, some of which involve dicarbonyl compounds as starting materials, although this is less direct than the Paal-Knorr reaction. For instance, a dicarbonyl compound could be converted to an intermediate that is then cyclized with a hydrazine-derived species. The specific reaction conditions and the nature of the reagents would determine the final heterocyclic product. Given the reactivity of the ketone groups in this compound, it is a plausible, though not extensively documented, precursor for certain substituted triazoles under specific reaction conditions.

Derivatization Reactions at the Aromatic Moieties

The aromatic moieties of this compound, specifically the nitrophenyl groups, are key sites for chemical modification. The presence of the electron-withdrawing nitro groups significantly influences the reactivity of the aromatic rings and provides a handle for a variety of derivatization reactions. These transformations are pivotal for synthesizing a range of new molecules with potentially altered electronic, physical, and biological properties. The most prominent of these derivatizations involves the reduction of the nitro groups to primary amines.

A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are also effective for this purpose.

The general scheme for the reduction of this compound is presented below:

Scheme 1: Reduction of this compound

Image of the chemical reaction showing this compound being converted to 1,4-bis(4-aminophenyl)butane-1,4-dione.

The resulting 1,4-bis(4-aminophenyl)butane-1,4-dione is a valuable precursor for the synthesis of more complex molecules. The primary amino groups can undergo a wide array of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a bis-diazonium salt. This intermediate can then be subjected to various Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic rings, such as halides, cyano, or hydroxyl groups.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its properties for specific applications in materials science and medicinal chemistry.

| Reactant | Reagent(s) and Conditions | Product | Reaction Type |

| This compound | H₂, Pd/C, Ethanol, Room Temperature | 1,4-Bis(4-aminophenyl)butane-1,4-dione | Catalytic Hydrogenation |

| This compound | SnCl₂·2H₂O, Ethanol, Reflux | 1,4-Bis(4-aminophenyl)butane-1,4-dione | Chemical Reduction |

| This compound | Fe, NH₄Cl, Ethanol/Water, Reflux | 1,4-Bis(4-aminophenyl)butane-1,4-dione | Chemical Reduction |

Computational Chemistry and Theoretical Studies on 1,4 Bis 4 Nitrophenyl Butane 1,4 Dione

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

There are no specific DFT studies in the available literature that detail the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), or the distribution of electron density for 1,4-Bis(4-nitrophenyl)butane-1,4-dione .

For analogous compounds, such as (E)-1,4-bis(3,4-dimethoxyphenyl) but-1-ene, researchers have successfully used DFT with the B3LYP functional and 6-311++G(d,p) basis set to compute optimized geometries, vibrational frequencies, and electronic properties. clinicsearchonline.org Similar studies on other butane (B89635) derivatives, like 1,4-bis(methane sulfonyloxy)butane, have also employed DFT to determine stable structures and reactivity. jmchemsci.com However, these results are specific to the studied molecules and cannot be directly attributed to This compound .

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving This compound has not been reported. Studies on related substances, such as the hydrolysis of p-nitrophenyl butyrate (B1204436) catalyzed by lipase, have utilized computational calculations to understand reaction pathways. Similarly, the mechanism of cycloaddition reactions for compounds like (1E,3E)-1,4-dinitro-1,3-butadiene has been investigated using quantum-chemical methods. researchgate.netnih.gov These examples highlight the potential of computational modeling, though no such application to This compound is currently available.

Prediction of Spectroscopic Parameters and Conformational Preferences

No dedicated computational studies on the prediction of spectroscopic parameters (e.g., IR, NMR) or the conformational preferences of This compound were found.

The conformational analysis and prediction of spectroscopic data is a common application of computational chemistry. For instance, theoretical calculations have been used to correlate with experimental IR and NMR spectra for ligands like (E)-1,4-bis(3,4-dimethoxyphenyl) but-1-ene, showing good agreement between computed and measured values. clinicsearchonline.org The conformational preferences of similar structures, such as 1,4-Bis(thiophen-2-yl)butane-1,4-dione, have been determined through X-ray crystallography, revealing an all-trans conformation of the alkyl chain in the solid state. nih.gov Without specific studies, the conformational landscape and spectral properties of This compound remain theoretical possibilities.

Quantum Chemical Characterization of Intermolecular Interactions

A quantum chemical characterization of the intermolecular interactions for This compound is not available in the reviewed literature. Methodologies such as Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for analyzing non-covalent interactions, breaking down the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov While the principles of these interactions are well-understood, their specific application to quantify the forces between molecules of This compound has not been documented.

Design, Synthesis, and Evaluation of 1,4 Bis 4 Nitrophenyl Butane 1,4 Dione Derivatives and Analogues

Systematic Modification of Aryl Substituents

The electronic properties of the 1,4-diarylbutane-1,4-dione system can be finely tuned by altering the substituents on the terminal aryl rings. The parent compound, 1,4-bis(4-nitrophenyl)butane-1,4-dione, features strongly electron-withdrawing nitro groups. Research has explored the replacement of these nitro groups with other functionalities to modulate the molecule's characteristics.

In the synthesis of related structures, such as 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, a variety of substituents have been incorporated onto the phenyl rings. acs.org These modifications include halogens like bromine and chlorine at different positions. For instance, derivatives have been synthesized with 4-bromo, 4-chloro, and 2,4-dichloro substitutions on the phenyl groups. acs.org The nature and position of these substituents have been shown to influence the biological activity of the resulting compounds. acs.org For example, in a study on the cytotoxic activity of these derivatives against the Hela cell line, the anticancer effects followed the order of H > 4-Br > 2,4-di-Cl > 4-Cl, indicating that unsubstituted phenyl rings resulted in the highest potency in that specific series. acs.org This systematic modification is crucial for establishing structure-activity relationships (SAR).

Structural Variation of the Butane (B89635) Backbone

One key variation involves the synthesis of 1,4-diarylbut-1-en-3-ynes. These compounds feature a conjugated system consisting of a double bond and a triple bond, representing a significant departure from the saturated dione (B5365651) backbone. A one-pot, two-step approach has been developed for their synthesis, starting from (E)-1-aryl-2,4-bis(trimethylsilyl)but-1-en-3-ynes. researchgate.net This method involves a protodesilylation followed by a Sonogashira cross-coupling with aryl halides to generate the desired 1,4-diaryl-2-(trimethylsilyl)but-1-en-3-ynes. researchgate.net

Another area of exploration involves nitrobutadienes, which are highly reactive electrophiles. bartleby.com The synthesis of molecules like (1E,3E)-1,4-dinitro-1,3-butadiene represents a variation where the carbonyl groups are replaced entirely, and the backbone is a conjugated diene. rsc.org This structure is valued as a building block in cycloaddition reactions for creating more complex molecular architectures. rsc.org

Synthesis of Pyrrole-Containing Derivatives

A prominent application of 1,4-dicarbonyl compounds, including this compound, is in the synthesis of substituted pyrroles via the Paal-Knorr reaction. beilstein-journals.org This classical condensation reaction involves treating the 1,4-diketone with a primary amine or an ammonia (B1221849) source, leading to the formation of the five-membered pyrrole (B145914) ring.

The Paal-Knorr synthesis is a robust and versatile method for accessing a wide array of N-substituted pyrroles. nih.gov For example, 2,5-di- and 1,2,5-trisubstituted pyrrole derivatives can be prepared from (E)-1,4-diaryl-2-butene-1,4-diones through a one-pot domino reaction involving a palladium-assisted transfer hydrogenation followed by the Paal-Knorr cyclization. mdpi.com Various catalysts and conditions have been developed to make this process more efficient and environmentally friendly ("green"), such as using sulfamic acid, lactic acid with ultrasound, or simply water as the solvent. beilstein-journals.org

The general scheme for the Paal-Knorr synthesis of pyrroles from a generic 1,4-diarylbutane-1,4-dione is shown below:

Reaction Scheme: Paal-Knorr Pyrrole Synthesis

R'-NH2 + Ar-CO-CH2-CH2-CO-Ar → N-substituted-2,5-diarylpyrrole + 2 H2O

(Primary Amine + 1,4-Diarylbutane-1,4-dione → Pyrrole Derivative + Water)

Development of Bis-Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for a wide range of biological activities. acs.org The synthesis of bis-pyrazoline derivatives from a 1,4-dione precursor involves converting the diketone into two pyrazoline rings. A common synthetic route proceeds through the formation of an intermediate bis-chalcone.

The synthesis generally involves these steps:

Aldol (B89426) Condensation: The 1,4-diketone undergoes a double aldol condensation with two equivalents of an appropriate aromatic aldehyde. This reaction forms a bis-chalcone, which is a diarylidene derivative of the original diketone.

Cyclization with Hydrazine (B178648): The resulting bis-chalcone is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. researchgate.net The hydrazine attacks the β-carbon of the α,β-unsaturated ketone systems (via Michael addition), followed by intramolecular cyclization and dehydration to form the two pyrazoline rings.

This multi-step process transforms the linear 1,4-dione into a more complex structure containing two heterocyclic pyrazoline moieties, significantly altering its chemical and physical properties.

Exploration of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring is a key feature in many pharmacologically active compounds. Derivatives of 1,4-diarylbutane-1,4-dione incorporating a 1,2,4-triazole moiety have been synthesized and evaluated. One notable series is the 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones. acs.org

The synthesis of these compounds starts with the α-bromination of a 1,4-diarylbutane-1,4-dione, followed by a substitution reaction with 1H-1,2,4-triazole to introduce the heterocyclic ring onto the butane backbone. acs.org In a study by Ghorab et al., a series of these triazole derivatives with different substituents on the phenyl rings were synthesized and tested for their anticancer activity against various cell lines. acs.org

| Compound | Aryl Substituent | MCF-7 (Breast Cancer) | Hela (Cervical Cancer) | A549 (Lung Cancer) |

|---|---|---|---|---|

| 10a | H | 6.43 | 5.6 | 21.1 |

| 10d | 4-Br | 10.2 | 9.8 | 16.5 |

The results indicated that the unsubstituted compound (10a) showed promising activity, particularly against Hela and MCF-7 cell lines. acs.org

Chiral Derivatives and Enantioselective Synthesis (e.g., related diols)

The reduction of the two ketone functionalities in 1,4-diarylbutane-1,4-diones to hydroxyl groups creates 1,4-diarylbutane-1,4-diols. This transformation generates two new stereocenters, making the enantioselective synthesis of these chiral diols a topic of significant interest. acs.orgmdpi.com These optically pure diols are valuable building blocks for chiral auxiliaries, ligands, and pharmaceuticals. mdpi.com

Several effective methods have been developed for the asymmetric reduction of 1,4-diaryl-1,4-diones:

Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective for asymmetric hydrogenation. An iridium complex with the f-amphox ligand has been shown to catalyze the hydrogenation of 1,4-diaryldiketones, producing the corresponding diols in excellent yields (>99%) and with outstanding enantioselectivities (>99.9% ee) and diastereoselectivities (>100:1 dr). mdpi.com Similarly, ruthenium catalysts, such as trans-RuCl₂[(S)-BINAP)][(S)-Daipen], have achieved quantitative yields with excellent enantio- and diastereoselectivities (up to >99% ee and de). acs.orgbeilstein-journals.org

Biocatalysis: Enzymatic reductions offer a green and highly selective alternative. Alcohol dehydrogenases (ADHs), such as an overexpressed ADH from Ralstonia sp. (RasADH), have been used for the stereoselective bioreduction of 1,4-diaryl-1,4-diones. This biocatalytic approach yields a range of 1,4-diaryl-1,4-diols with complete diastereo- and enantioselectivity under mild reaction conditions.

These methods provide access to specific stereoisomers of the 1,4-diol, which are crucial for applications in asymmetric synthesis.

| Method | Catalyst/Enzyme | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir/f-amphox complex | >99% | >99.9% | >100:1 | mdpi.com |

| Asymmetric Hydrogenation | trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | Quantitative | up to >99% | up to >99% de | acs.org |

| Bioreduction | Alcohol Dehydrogenase (RasADH) | - | Complete | Complete |

Advanced Applications and Functional Materials Derived from 1,4 Bis 4 Nitrophenyl Butane 1,4 Dione

Role as a Key Building Block in Complex Organic Synthesis

The 1,4-dicarbonyl motif is a fundamental building block in organic synthesis, primarily for the construction of five-membered heterocyclic compounds. youtube.comlibretexts.org The most prominent application of 1,4-diones like 1,4-bis(4-nitrophenyl)butane-1,4-dione is in the Paal-Knorr synthesis, a classic and versatile method for creating substituted furans, pyrroles, and thiophenes. wikipedia.org This reaction involves the cyclocondensation of the 1,4-dicarbonyl compound with various reagents to form the desired heterocycle. researchgate.net

The versatility of the Paal-Knorr synthesis allows for the creation of a diverse library of heterocyclic structures from a single 1,4-dione precursor. researchgate.net By reacting this compound with different reagents, a range of substituted heterocycles can be obtained, each bearing the 4-nitrophenyl groups. These heterocycles are not merely simple organic molecules; they are often the core structures of more complex and functionally rich compounds, including many biologically active natural products and pharmaceutical substances. wikipedia.orgacs.orgnih.gov

The synthesis of these heterocyclic derivatives is significant because the resulting products serve as crucial intermediates for more elaborate molecular architectures. acs.org The presence of the nitro groups on the phenyl rings offers further opportunities for chemical modification, for instance, reduction to amino groups, which can then be used to build even more complex systems. scispace.com

Table 1: Heterocyclic Synthesis from 1,4-Dicarbonyl Compounds via Paal-Knorr Reaction

| Target Heterocycle | Reagent/Condition | Resulting Core Structure |

|---|---|---|

| Furan (B31954) | Acid catalyst (e.g., H₂SO₄, HCl) | 2,5-Disubstituted Furan |

| Pyrrole (B145914) | Primary amine (R-NH₂) or ammonia (B1221849) | 1,2,5-Trisubstituted or 2,5-Disubstituted Pyrrole |

Supramolecular Chemistry and Directed Self-Assembly Studies

While direct studies on the self-assembly of this compound are not extensively documented, its molecular structure contains all the necessary components to be a prime candidate for research in supramolecular chemistry. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to organize molecules into well-defined, higher-order structures. wikipedia.org

The key features of this compound that make it suitable for directed self-assembly are:

Aromatic Rings: The two phenyl rings can participate in π-π stacking interactions, a significant driving force for the organization of aromatic molecules.

Nitro Groups: The electron-withdrawing nitro groups can act as hydrogen bond acceptors, allowing for directional interactions with suitable hydrogen bond donors. These groups also influence the electronic properties of the aromatic rings, which can modulate the strength of π-π stacking.

Carbonyl Groups: The oxygen atoms of the carbonyl groups are also potential hydrogen bond acceptors.

Flexible Linker: The butane-1,4-dione chain provides conformational flexibility, allowing the molecule to adopt specific spatial arrangements required to form stable, ordered supramolecular architectures like sheets, fibers, or networks.

The synthesis of 1,4-dicarbonyl compounds is recognized as a challenge for organic chemists, which underscores the value of molecules like this compound as platforms for building more complex systems. researchgate.net By strategically designing complementary molecules that can interact with its functional groups, this compound could be used to construct novel supramolecular materials.

Materials Science Applications

Electrochromic materials can change their color in response to an electrical potential and are used in applications like smart windows, displays, and sensors. lboro.ac.uk Many high-performance electrochromic materials are based on conducting polymers, particularly those containing heterocyclic units like thiophene (B33073) and pyrrole. nih.govnih.gov

As established, this compound is a direct precursor to 2,5-bis(4-nitrophenyl)-substituted furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. wikipedia.org These resulting monomers can then be polymerized, often through electrochemical methods, to create new electrochromic polymers. researchgate.net For example, research has shown that a monomer named 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, synthesized from a 1,4-dione, can be polymerized to form a material with desirable electrochromic properties, including good switching times and stability. researchgate.net

In these systems, the nitro group plays a crucial role as a strong electron-acceptor. nih.govnih.gov By incorporating the this compound-derived units into a polymer backbone, the electronic structure of the material can be finely tuned. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for controlling the color, switching speed, and contrast ratio of the resulting electrochromic device. researchgate.net

Table 2: Potential Electrochromic Polymers Derived from this compound

| Polymer Backbone | Potential Properties | Role of Nitro Group |

|---|---|---|

| Poly(pyrrole) derivative | Multi-color switching, high stability | Electron acceptor, modulates band gap |

| Poly(thiophene) derivative | Low band gap, good conductivity | Enhances electron-accepting character |

Materials that are fluorescent in the solid state are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.net A common issue with many fluorescent molecules is that their emission is quenched in the solid state due to aggregation. However, a class of materials known as aggregation-induced emission (AIE) luminogens become more emissive when aggregated. rsc.orgrsc.org

The this compound scaffold can serve as a starting point for the synthesis of novel solid-state fluorescent materials. While the nitro groups themselves often quench fluorescence, they can be chemically transformed (e.g., reduced to amines) into functionalities that are part of a fluorophore. The core structure can be modified to incorporate groups that promote AIE by restricting intramolecular rotations in the solid state. nih.gov

For example, derivatives of 1,4-diphenyl-1,3-butadiene have been shown to exhibit AIE properties. nih.gov Through chemical modifications originating from the dione (B5365651) functionality, it is conceivable to create complex molecules based on the this compound framework that exhibit tailored solid-state emission. The synthesis of new fluorescent compounds is an active area of research, and fused pyrimidine (B1678525) derivatives, for instance, have been shown to have strong solid-state fluorescence. researchgate.net

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. The performance of these devices is highly dependent on the molecular structure of the semiconductor. Heterocyclic compounds such as polythiophenes, polypyrroles, and polyfurans are among the most studied classes of organic semiconductors.

As a versatile precursor to these heterocycles, this compound is a valuable starting material in the synthesis of new organic semiconductors. rsc.org The Paal-Knorr reaction can be used to generate the monomeric building blocks, which are then polymerized. The two 4-nitrophenyl substituents on the resulting polymer would have a profound impact on its electronic properties. The strong electron-withdrawing nature of the nitro groups would lower the HOMO and LUMO energy levels of the material, a common strategy for creating n-type (electron-transporting) organic semiconductors, which are less common but highly sought after compared to p-type (hole-transporting) materials. The ability to tune these properties is essential for designing efficient electronic devices.

Catalytic Applications (e.g., in organocatalysis, metal complex formation)

The two carbonyl oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The molecule can act as a bidentate ligand, binding to a metal center through both oxygen atoms to form a stable seven-membered chelate ring.

The formation of such metal complexes could open up applications in catalysis. The metal center, activated by coordination to the dione ligand, could serve as a catalyst for various organic transformations. The electronic properties of the ligand would influence the catalytic activity of the metal. In this case, the strongly electron-withdrawing nitro groups on the phenyl rings would decrease the electron density on the carbonyl oxygens and, consequently, on the coordinated metal center. This could enhance the Lewis acidity of the metal, making it a more effective catalyst for certain reactions, such as Friedel-Crafts acylations or Diels-Alder reactions.

While 1,4-dicarbonyl compounds are often the products of catalytic reactions like the Stetter reaction, acs.orgnih.gov their potential role as ligands in catalysis is an area ripe for exploration. The modular nature of the this compound structure would allow for systematic tuning of the ligand environment by modifying the phenyl rings or the butane (B89635) backbone, enabling the development of tailored metal catalysts.

Biological Activity and Structure Activity Relationship Sar Studies of 1,4 Diketon Based Compounds

Investigation of Potential Anticancer Activity

The search for novel anticancer agents has led researchers to explore the utility of 1,4-diketone derivatives. Their cytotoxic effects against various cancer cell lines are attributed to several mechanisms, including the induction of programmed cell death and the modulation of cellular stress pathways.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its induction is a primary goal of many chemotherapeutic agents. nih.gov Studies have demonstrated that certain diketone derivatives are potent inducers of apoptosis. For instance, the β-diketone 3-formylchromone (BD17) has been shown to trigger apoptosis in human oral squamous cell carcinoma (HSC-2) and promyelocytic leukemia (HL-60) cells. The mechanism involves the activation of key executioner enzymes, caspase-3, as well as initiator caspases-8 and -9, coupled with a disruption of the mitochondrial membrane potential. nih.gov This indicates that these compounds can activate both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. nih.govmdpi.com

The well-known natural diketone, curcumin, exerts its anticancer effects by upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic genes, while also activating caspases. nih.gov Furthermore, some chemotherapy drugs induce a form of programmed cell death called pyroptosis by activating caspase-3, which then cleaves gasdermin E (GSDME). mdpi.com This switches the cell death mechanism from apoptosis to pyroptosis, a highly inflammatory mode of cell death that can stimulate an anti-tumor immune response. mdpi.com

Table 1: Apoptosis Induction by Diketone Derivatives

Compound Cell Line Observed Apoptotic Events Reference 3-Formylchromone (BD17) HSC-2, HL-60 Activation of caspases 3, 8, and 9; Dysfunction of mitochondrial membrane potential; Internucleosomal DNA fragmentation. mdpi.com Curcumin Colorectal Cancer Cells Upregulation of caspases and Bax; Downregulation of cyclin D1 and D3. Cisplatin (induces GSDME cleavage) GSDME-expressing cells Caspase-3 cleavage of Gasdermin E (GSDME), leading to pyroptosis.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a dual role in cancer. It can promote cancer development but can also be exploited to kill cancer cells. nih.gov 1,4-diketone derivatives have been shown to modulate this balance.

A study of asymmetrical 1,3-diketone derivatives demonstrated significant antioxidant capabilities. nih.gov Specifically, compounds 6b ((3Z,5E)-6-(2,5-difluoro-4-hydroxy-phenyl)-1,1,1-trifluoro-4-hydroxyhexa-3,5-dien-2-one) and 7b ((3Z,5E)-6-(2,3-difluoro-4-hydroxy-phenyl)-1,1,1-trifluoro-4-hydroxyhexa-3,5-dien-2-one) provided neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells. They achieved this by markedly reducing intracellular ROS levels and helping to restore the mitochondrial membrane potential. nih.gov Curcumin is also known to attenuate mitochondrial ROS, which are key triggers for the activation of inflammatory complexes like the NLRP3 inflammasome. mdpi.com

Conversely, the pro-apoptotic activity of some diketones is linked to their ability to increase ROS. This elevation in ROS can push cancer cells past a toxic threshold, leading to cell death. nih.gov This dual capacity to act as both antioxidants in certain contexts and pro-oxidants in others makes them a versatile class of compounds for therapeutic development.

The targeted inhibition of enzymes that are critical for cancer cell survival and proliferation is a cornerstone of modern oncology. nih.gov 1,4-Diketone derivatives have been successfully designed as inhibitors for several key enzyme classes.

Conformationally restricted eight-membered ring diketones have been developed as transition-state mimics to inhibit serine proteases, showing significant inhibition of plasmin and urokinase, enzymes involved in tumor invasion and metastasis. nih.gov In the field of antimicrobials, the diketone 2,4-diproylphloroglucinol (DPPG) was found to bind to and inhibit type II NADH dehydrogenase (NDH-2), a crucial enzyme in the bacterial electron transport chain, thereby blocking electron transfer and killing the bacteria. nih.gov

Furthermore, the general structure of many non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole, incorporates a triazole ring system. nih.gov This is relevant as 1,4-diketones are common precursors for synthesizing such heterocyclic systems, highlighting their indirect but vital role in developing enzyme-targeted cancer therapies. ijpras.com

Table 2: Enzyme Inhibition by Diketone Derivatives

Inhibitor Class Target Enzyme Mechanism/Significance Reference Eight-Membered Ring Diketones Plasmin, Urokinase (Serine Proteases) Act as transition-state mimics, inhibiting proteases involved in cancer metastasis. researchgate.net 2,4-Diproylphloroglucinol (DPPG) Type II NADH Dehydrogenase (NDH-2) Binds to the enzyme, blocking the bacterial electron transport chain. nih.gov Peptidyl N-alkyl Glycine Carbamates Trypsin, Plasmin (Serine Proteases) Function as potent, irreversible inhibitors.

Antimicrobial Properties of Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov Diketone derivatives have emerged as a promising source of such compounds. Studies have shown that both 1,3- and 1,4-diketones possess significant activity against a range of pathogens.

For example, synthesized 1,4-diketone derivatives have demonstrated potent and broad-spectrum activity against pathogenic microorganisms. researchgate.net One study found that compound 3m was about 2.1 times more potent than the standard drug sulfisoxazole (B1682709) against S. typhi. researchgate.net Similarly, β-diketone ligands have shown weak to moderate activity against E. coli and P. aeruginosa. The structure-activity relationship (SAR) in these compounds often indicates that the presence of halogen, hydroxyl, or ethoxy groups can enhance toxicity towards bacteria.

In another study, 2,4-diproylphloroglucinol (DPPG) was effective against a wide array of gram-positive bacteria. nih.gov The SAR analysis of 1,4-quinones, which contain an α-diketone structure, revealed that modifications at different positions significantly impact their antibacterial potency. researchgate.net

Table 3: Antimicrobial Activity of Selected Diketone Derivatives

Compound/Class Target Organism(s) Activity/Finding Reference Compound 3m (a 1,4-diketone derivative) S. typhi, L. monocytogenes Potent antibacterial activity, with MIC of 94.2 µM against S. typhi. researchgate.net 2,4-Diproylphloroglucinol (DPPG) Gram-positive bacteria (e.g., S. aureus) Efficient bactericidal activity by inhibiting NDH-2. nih.gov β-Diketone Ligands E. coli, P. aeruginosa Weak to moderate activity (12-22 mm zone of inhibition at 1000 ppm). nih.gov Aminated Quinolinequinones (AQQ8, AQQ9) S. aureus Potent activity with MIC values of 4.88 and 2.44 µg/mL, respectively. nih.gov

Studies on Interactions with Cellular Macromolecules

The biological effects of 1,4-diketone derivatives are fundamentally driven by their interactions with cellular macromolecules like proteins and nucleic acids. Researchers have developed innovative methods to study these interactions. For instance, 1,3-diketone-modified nucleotides have been synthesized to create reactive DNA probes. nih.govnih.gov These probes, bearing a linear 3,5-dioxohexyl (HDO) group, can be incorporated into DNA and subsequently cross-link with specific amino acid residues, particularly arginine, in proteins such as histones. nih.gov This demonstrates a direct and covalent interaction with both DNA and proteins.

The binding of diketone derivatives to proteins is often the basis of their mechanism of action. The antibacterial diketone DPPG was shown to bind directly to the enzyme NADH dehydrogenase. nih.gov In addition, metal complexes of β-diketones, such as a Zinc(II) complex with 1,3-bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione, have been studied for their DNA-binding affinity, suggesting that these compounds can target genetic material. mdpi.com

Pharmacological Potential and Therapeutic Prospects of Derivatives

The diverse biological activities of 1,4-diketone-based compounds position them as a scaffold with immense pharmacological potential and wide-ranging therapeutic prospects. nih.govmdpi.com They are recognized as crucial intermediates for the synthesis of drugs containing heterocyclic cores, such as pyrazoles and isoxazoles. ijpras.com

The direct anticancer and antimicrobial activities highlighted in previous sections underscore their potential as standalone therapeutic agents. The ability to induce apoptosis, inhibit critical enzymes, and modulate oxidative stress makes them attractive candidates for oncology. nih.govnih.govnih.gov Their efficacy against drug-resistant bacteria provides a much-needed avenue for developing new antibiotics. nih.govresearchgate.net

Furthermore, the neuroprotective properties observed in some derivatives suggest potential applications in treating neurodegenerative diseases where oxidative stress is a key pathological factor. nih.gov The versatility of the 1,4-diketone structure allows for extensive chemical modification, enabling the fine-tuning of their properties to enhance potency, selectivity, and pharmacokinetic profiles, thus opening promising perspectives for the development of novel drugs. acs.orgmdpi.com

Future Research Directions and Emerging Trends

Exploration of Multicomponent Reactions for Enhanced Synthetic Efficiency

The synthesis of 1,4-dicarbonyl compounds can be challenging, often requiring multiple steps and offering limited complexity in the final product. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the structural elements of all starting materials, represent a paradigm shift in synthetic efficiency. frontiersin.org These reactions are celebrated for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity, making them ideal for developing novel derivatives of 1,4-Bis(4-nitrophenyl)butane-1,4-dione. frontiersin.orgyoutube.com

Future research will likely focus on designing novel MCRs where a derivative of 4-nitrobenzaldehyde (B150856) or a related precursor can be coupled with other components to build the 1,4-diketone backbone in a single, efficient operation. For instance, a three-component reaction involving an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a suitable nucleophile has been shown to produce 1,4-diketone scaffolds effectively. rsc.org Adapting such methodologies could lead to more sustainable and versatile routes to synthesize asymmetrically substituted analogues of the title compound. The Stetter reaction, a key method for forming 1,4-dicarbonyl compounds, is also a prime candidate for integration into MCR sequences, potentially catalyzed by N-heterocyclic carbenes (NHCs) to achieve high yields and selectivity. acs.orgnih.gov

| Strategy | Description | Key Advantages | Potential for this compound |

|---|---|---|---|

| Classical Synthesis | Stepwise formation of C-C bonds, often via acylation or oxidation reactions. | Well-established and understood reaction pathways. | Less efficient; may require harsh conditions. |

| Stetter Reaction | Nucleophilic acylation via an umpolung (polarity inversion) strategy, often catalyzed by NHCs or cyanide. nih.gov | Good for intermolecular coupling of aldehydes and Michael acceptors. nih.gov | A direct and powerful method for creating the 1,4-dicarbonyl motif. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. frontiersin.org | High efficiency, atom economy, reduced waste, and rapid generation of molecular diversity. frontiersin.org | Enables the synthesis of a wide library of functionalized derivatives in a single step. |

Integration with Nanoscience for Novel Hybrid Materials

The integration of organic molecules with nanoscale materials is a burgeoning field that promises to deliver materials with unprecedented properties. The rigid structure and reactive nitro groups of this compound make it an excellent candidate for incorporation into novel nanohybrid systems.

Future research could explore the use of this diketone as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The nitro groups can be chemically reduced to amino groups, which can then be used to coordinate with metal ions or react with other organic linkers to form extended, porous structures. These materials are highly sought after for applications in gas storage, catalysis, and sensing. Furthermore, the diketone moiety itself can be functionalized to anchor the molecule onto the surface of nanoparticles (e.g., silica, gold, or quantum dots). mdpi.com This could lead to the development of hybrid materials where the organic molecule imparts specific optical or electronic properties to the inorganic nanoparticle. For example, triazine-based organic frameworks have been investigated as electrode materials, highlighting the potential for nitrogen-containing aromatic compounds in energy applications. acs.org

Advanced In-Situ Spectroscopic Characterization during Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced in-situ spectroscopic techniques offers a real-time window into the chemical processes as they occur. Techniques such as in-situ Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are powerful tools for tracking the formation of intermediates and products. rsc.org

For reactions involving this compound, future studies could employ these methods to:

Monitor Synthesis: Track the progress of its synthesis, for example, during a Stetter or multicomponent reaction, to identify catalytic intermediates and optimize reaction conditions for yield and purity.

Study Transformations: Observe the chemical transformations of the nitro or ketone groups in real-time. For instance, monitoring the catalytic reduction of the nitro groups to amines would provide valuable mechanistic data.

Analyze Material Formation: When used as a building block for nanohybrids or MOFs, in-situ techniques can elucidate the self-assembly process and the kinetics of framework formation. rsc.org

This level of detailed mechanistic insight is currently lacking and would significantly accelerate the development of applications for this compound and its derivatives.

Development of Targeted Biomedical Applications for Functionalized Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives hold significant potential for biomedical applications. lookchem.com The 1,4-diketone core is a precursor to various five-membered heterocycles like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis, which are prevalent motifs in pharmaceuticals. acs.orgnih.gov

Future research will likely focus on the strategic functionalization of the parent molecule to create biologically active compounds. Key directions include:

Reduction of Nitro Groups: The nitro functionalities are key starting points. Their reduction to primary amines yields 1,4-Bis(4-aminophenyl)butane-1,4-dione, a molecule with two nucleophilic sites ready for further elaboration. These amino groups can be acylated, alkylated, or used to synthesize more complex heterocyclic systems.

Anticancer and Antimicrobial Agents: Nitroaromatic compounds and their reduced amine/amide derivatives have a long history in medicinal chemistry. Bibenzyl compounds, which share a similar ethane (B1197151) bridge structure, have shown cytotoxic, antifungal, and antiproliferative activities. jetir.org Derivatives of this compound could be explored as novel antimicrobial or bioreductive anticancer agents, where the nitro groups are selectively reduced by enzymes in hypoxic tumor environments. mdpi.com

Targeted Drug Delivery: The symmetrical nature of the molecule allows for the attachment of two identical or different functional moieties. This could be exploited to create bivalent ligands for targeting specific receptors or to develop drug-linker conjugates for targeted therapy.

| Derivative Class | Synthetic Approach | Potential Application | Rationale |

|---|---|---|---|

| Aminophenyl Derivatives | Catalytic reduction of the nitro groups. | Building blocks for pharmaceuticals; polymer synthesis. | Amino groups are versatile functional handles for further chemical modification. |

| Heterocyclic Derivatives (e.g., Pyrroles, Furans) | Paal-Knorr synthesis using the 1,4-diketone core. acs.org | Anticancer, anti-inflammatory, antimicrobial agents. | These heterocyclic scaffolds are common in biologically active molecules. nih.gov |

| Bivalent Ligands | Functionalization of the terminal aromatic rings (via the nitro/amino groups). | Targeted therapy; diagnostic imaging agents. | Symmetrical structure allows for dual targeting or signaling moieties. |

常见问题

Basic Research Questions

Q. What experimental methods are recommended for confirming the molecular structure of 1,4-Bis(4-nitrophenyl)butane-1,4-dione?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups like ketones and nitro groups. Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and molecular packing. For example, SCXRD analysis of analogous compounds (e.g., 1,4-Bis(4-chlorophenyl)butane-1,4-dione) revealed non-planar conformations with dihedral angles of 25.5° between aromatic rings and the central diketone moiety .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent polarity, temperature, and catalyst selection. For nitro-substituted aryl compounds, Friedel-Crafts acylation or Ullmann coupling may be employed. Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) and purity (>95%). Multi-step protocols should include intermediate characterization (e.g., TLC, melting point analysis) to monitor progress .

Q. What are the key considerations for designing bioactivity assays for this compound?

- Methodological Answer : Bioactivity screening should follow dose-response studies with standardized protocols. For antimicrobial testing, use in vitro disk diffusion or microdilution assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Anticancer potential can be evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to validate results. Structural analogs, such as benzoxazinone derivatives, have shown bioactivity at concentrations of 10–50 µM, suggesting a starting range for dose optimization .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. Reaction path search algorithms (e.g., GRRM) identify energetically favorable routes, reducing trial-and-error experimentation. For example, ICReDD’s integrated approach combines computational screening of substituent effects (e.g., nitro vs. methoxy groups) with experimental validation to prioritize synthetic targets. Computational tools like Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with bioactivity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for non-planar conformations?

- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (SCXRD) data arise from conformational flexibility. Variable-temperature NMR can detect dynamic behavior in solution, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilizing non-planar crystal structures. For 1,4-Bis(4-methyl-2-nitrophenoxy)butane, SCXRD revealed a twisted molecular chain (torsion angle: 72.3°) stabilized by van der Waals forces, whereas NMR indicated rapid interconversion between conformers in solution .

Q. How do electronic effects of nitro groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Nitro groups are strong electron-withdrawing substituents, activating the aryl ring for nucleophilic aromatic substitution (SNAr) but deactivating it for electrophilic reactions. In Suzuki-Miyaura coupling, the nitro group’s meta-directing nature requires careful ligand selection (e.g., Pd(dppb)Cl₂) to enhance catalytic efficiency. Kinetic studies of analogous compounds show that nitro-substituted aryl ketones undergo SNAr 3–5× faster than chloro derivatives under basic conditions (K₂CO₃, DMF, 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。